(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-20(16-6-8-18(9-7-16)28-21-22-10-11-29-21)25-12-17(13-25)26-14-19(23-24-26)15-4-2-1-3-5-15/h1-11,14,17H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKXTMCGLIEWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is a common strategy in the treatment of hormone-dependent cancers.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties . These components bind to the iron in the heme moiety of the CYP-450 enzyme, which is a part of the aromatase complex. The carbonyl group in the compound’s structure also plays a significant role due to its ability to form hydrogen bonds.
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by these hormones.
Pharmacokinetics
For instance, the presence of the 1,2,4-triazole ring in other compounds has been associated with improved pharmacokinetics and pharmacological properties.
Result of Action
The primary result of the compound’s action is a decrease in estrogen levels due to the inhibition of the aromatase enzyme. This can lead to a reduction in the growth of estrogen-dependent cancers. Additionally, compounds with similar structures have shown various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities.
Biological Activity
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a novel synthetic molecule with a complex structure that includes an azetidine ring, a triazole moiety, and a thiazole ether. This unique combination of functional groups suggests significant potential for various biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Structural Overview
The molecular formula of this compound is with a molecular weight of 403.46 g/mol. The presence of the triazole and thiazole rings is notable as these structures are frequently associated with bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O2S |
| Molecular Weight | 403.46 g/mol |
| CAS Number | 2034265-91-1 |
Antimicrobial and Antifungal Properties
Compounds containing triazole and thiazole moieties have been extensively studied for their antimicrobial and antifungal properties. For example, triazoles are known for their effectiveness against fungal infections, while thiazoles exhibit broad-spectrum antimicrobial activity. The structural features of this compound suggest that it may share similar properties.
Anticancer Activity
Research indicates that triazole derivatives can demonstrate cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with similar structural motifs can inhibit the growth of human cancer cell lines such as U937 and HL60 . The potential anticancer activity of this compound could be explored through in vitro assays to evaluate its effectiveness against specific cancer types.
The primary target for this compound appears to be the aromatase enzyme , which plays a crucial role in estrogen biosynthesis. The interaction between the compound and the aromatase enzyme is facilitated by the nitrogen atoms in the triazole ring and the carbonyl group from the phenyl moiety. This interaction could lead to reduced estrogen levels, which is particularly relevant in hormone-dependent cancers such as breast cancer.
Case Studies and Research Findings
Recent studies have synthesized various triazole derivatives and assessed their biological activities:
- Triazole Derivatives : A series of novel 1,2,3-triazoles were synthesized and exhibited cytotoxic activity against human cancer cell lines .
- Thiazole Compounds : Compounds with thiazole structures have shown significant antimicrobial effects against various pathogens, indicating that similar derivatives could enhance therapeutic efficacy .
- Combination Therapy Potential : The unique combination of triazole and thiazole functionalities within an azetidine framework may provide synergistic effects that enhance biological activity compared to other compounds containing only one of these moieties.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The target compound and ’s analog both utilize azetidine and triazole-thiazole systems but differ in substituents (phenylthiazole vs. thiazolyloxy-phenyl), which may influence solubility and target binding .
- The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the target compound’s unsubstituted phenyl ring .
Key Observations :
- The target compound’s synthesis likely requires precise control over azetidine ring stability during triazole incorporation, a challenge noted in strained heterocycle chemistry .
Table 3: Bioactivity and Property Comparison
Key Observations :
- The thiazolyloxy group in the target compound may improve membrane permeability compared to ’s methoxyphenyl analog .
- Bulky substituents (e.g., bromophenyl in ’s 9c) correlate with increased bioactivity but reduced solubility .
Crystallographic and Computational Insights
Compounds like ’s triazole-ethanone derivative exhibit intermolecular C–H···O and π–π interactions, stabilizing crystal packing . Computational tools (e.g., Hit Dexter 2.0 ) could predict the target compound’s propensity for promiscuous binding, a common issue with triazole-containing molecules .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including click chemistry for triazole formation and nucleophilic substitutions for thiazole-oxy linkages. Key steps include:
- Azetidine-triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere, using solvents like DMF or THF at 60–80°C for 12–24 hours .
- Thiazole-oxy attachment : Substitution reactions with PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour, monitored via TLC .
- Optimization : Yield improvements (up to 85%) are achieved by adjusting stoichiometric ratios (1:1.2 for azide:alkyne), using microwave-assisted synthesis for reduced reaction time, and purifying via column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic and analytical techniques are most effective for characterizing purity and structural integrity?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include azetidine protons (δ 3.5–4.2 ppm), thiazole protons (δ 7.2–7.8 ppm), and methanone carbonyl (δ 190–200 ppm in ¹³C) .
- Elemental analysis : Validates purity (>98%) by matching calculated vs. experimental C, H, N, and S percentages .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What in vitro assays are suitable for initial biological screening, and how should controls be designed?
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin and fluconazole as positive controls .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293), comparing IC₅₀ values to cisplatin .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with ATP-competitive controls (e.g., erlotinib) .
Advanced Research Questions
Q. How do structural modifications at the triazole, azetidine, or thiazole-oxy moieties influence biological activity?
- Triazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂ at phenyl) enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) but increases cytotoxicity .
- Azetidine ring expansion : Replacing azetidine with piperidine reduces conformational strain, improving solubility (logP from 2.8 to 1.5) but decreasing kinase binding affinity .
- Thiazole-oxy substituents : Adding methoxy groups improves membrane permeability (PAMPA assay), correlating with 3-fold higher in vivo efficacy .
Table 1 : SAR of substituent effects (adapted from ):
| Substituent (R) | Antimicrobial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| 4-Cl-phenyl | 8 | 12.3 |
| 4-OCH₃-phenyl | 16 | 28.7 |
| 3-NO₂-phenyl | 4 | 8.9 |
Q. How can computational docking and crystallography resolve discrepancies between predicted and observed binding affinities?
- Docking validation : Use AutoDock Vina with flexible ligand sampling (RMSD <2.0 Å) to compare poses with crystallographic data (e.g., PDB ID: 1M17). Adjust scoring functions to account for azetidine ring puckering .
- Crystal structure analysis : X-ray diffraction (e.g., monoclinic P2₁/c space group) reveals planar triazole-thiazole stacking (3.5 Å distance), explaining enhanced π-π interactions in 4-Cl derivatives .
- Free energy perturbation (FEP) : Quantify ΔΔG for mutations (e.g., His → Ala in active sites) to refine binding models .
Q. What strategies address low in vivo efficacy despite high in vitro activity?
- Solubility enhancement : Co-crystallization with cyclodextrins increases aqueous solubility from 0.2 mg/mL to 5.4 mg/mL .
- Metabolic stability : Deuterate labile C-H bonds (e.g., azetidine methyl groups) to reduce CYP450-mediated clearance (t₁/₂ extended from 1.2 h to 4.7 h) .
- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) improve bioavailability (AUC increased by 3.5×) in rodent models .
Q. How should researchers design experiments to analyze contradictory data between enzyme inhibition and cellular activity?
- Off-target profiling : Screen against 50+ kinases (e.g., KinomeScan) to identify non-specific binding .
- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS; low uptake (<10% extracellular levels) may explain potency gaps .
- Resistance assays : Serial passage S. aureus in sub-MIC doses for 30 days to assess mutation-driven resistance .
Methodological Notes
- Controlled experiments : Use randomized block designs with split-split plots for multi-variable studies (e.g., solvent × catalyst × temperature) .
- Data validation : Replicate synthesis and assays in triplicate, reporting mean ± SEM. Use ANOVA with Tukey’s post hoc test (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
